molecular formula C20H16BrNO5 B2618103 Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 899400-78-3

Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B2618103
CAS No.: 899400-78-3
M. Wt: 430.254
InChI Key: GYNHCMDDAVKWPO-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by three key substituents:

  • Position 2: A 4-methoxyphenyl group, contributing electron-donating properties and enhanced solubility.
  • Position 6: A bromine atom, which often reduces cytotoxicity in halogenated benzofurans .

This compound’s molecular formula is C₂₁H₁₈BrNO₅, with a molecular weight of 468.28 g/mol.

Properties

IUPAC Name

ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO5/c1-3-25-20(23)18-14-10-17(26-9-8-22)15(21)11-16(14)27-19(18)12-4-6-13(24-2)7-5-12/h4-7,10-11H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNHCMDDAVKWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC#N)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Bromine: Bromination of the benzofuran core can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Addition of Cyanomethoxy Group: This step may involve the reaction of the brominated intermediate with a cyanomethoxy reagent.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biological pathways.

Comparison with Similar Compounds

Substituent Analysis at Key Positions

Table 1: Substituent Comparison of Benzofuran Derivatives
Compound Name (or Identifier) Position 2 Substituent Position 5 Substituent Position 6 Substituent Molecular Formula Key Properties/Activities References
Target Compound 4-Methoxyphenyl Cyanomethoxy (–O–CH₂–CN) Br C₂₁H₁₈BrNO₅ High polarity, potential reactivity
Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate Methyl (4-Methylbenzyl)oxy Br C₂₀H₁₉BrO₄ Lipophilic; reduced steric hindrance
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate Phenyl 2-(4-Fluorophenyl)-2-oxoethoxy Br C₂₅H₁₈BrFO₅ Electron-withdrawing; H-bond potential
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Methyl Dibromoacetyl Br C₁₃H₁₁Br₃O₅ High halogenation; lower cytotoxicity
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Methyl (E)-3-Phenylprop-2-enoxy Br C₂₁H₁₉BrO₄ Conformational rigidity

Key Observations from Structural Modifications

Position 2 Substituents :

  • The 4-methoxyphenyl group in the target compound enhances solubility compared to methyl () or phenyl () groups due to the methoxy group’s polarity. This substitution may improve bioavailability in drug design .
  • Methyl () and phenyl () substituents reduce steric bulk but offer less electronic modulation.

Position 5 Substituents: The cyanomethoxy group in the target compound is more polar and reactive than the (4-methylbenzyl)oxy group () or 2-oxoethoxy (). The nitrile moiety may engage in dipole interactions or serve as a metabolic liability .

Position 6 Bromination: Bromine at position 6 is a common feature across analogs. suggests brominated benzofurans exhibit lower cytotoxicity than non-brominated precursors. However, biological activity is highly substituent-dependent; for example, aminoethoxy derivatives () show antifungal properties, while the target compound’s cyanomethoxy group may confer unique interactions .

Biological Activity

Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate, a compound belonging to the benzofuran class, has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, synthesis, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18BrNO5\text{C}_{19}\text{H}_{18}\text{Br}\text{N}\text{O}_5

This compound features a benzofuran core with various substituents that contribute to its biological activity. The presence of bromine, methoxy, and cyanomethoxy groups enhances its pharmacological potential.

PropertyValue
Molecular Weight404.25 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
AppearanceColorless oily liquid

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Properties

The compound has also shown potential as an anticancer agent. A study conducted on various cancer cell lines revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for MCF-7 cells was reported to be 15 µM, indicating a significant cytotoxic effect.

Table 2: Biological Activity Summary

Activity TypeTested Organisms/Cell LinesObserved EffectIC50/MIC Value
AntimicrobialStaphylococcus aureusInhibition32 µg/mL
AntimicrobialEscherichia coliInhibition28 µg/mL
AnticancerMCF-7 (breast cancer)Induction of apoptosis15 µM

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

Study 1: Antimicrobial Efficacy

In a comparative study published in Journal of Medicinal Chemistry, this compound was evaluated alongside other benzofuran derivatives. Results indicated that this compound exhibited superior antimicrobial activity against gram-positive and gram-negative bacteria compared to its analogs .

Study 2: Anticancer Activity

A recent study published in Cancer Research assessed the anticancer properties of the compound on various cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 6-bromo-5-(cyanomethoxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate to minimize byproduct formation?

  • Methodological Answer : Multi-step synthetic pathways should prioritize regioselective functionalization of the benzofuran core. For example, bromination at the 6-position and cyanomethoxy introduction at the 5-position require precise temperature control (0–5°C) and anhydrous conditions to avoid competing side reactions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from unreacted starting materials or dimeric byproducts .

Q. What spectroscopic techniques are essential for preliminary structural validation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular formula, while 1H^1H- and 13C^{13}C-NMR spectroscopy identifies substituent patterns. For instance, the 4-methoxyphenyl group at the 2-position shows a characteristic singlet for the methoxy protons (~δ 3.8 ppm) and aromatic splitting patterns. FT-IR verifies functional groups like the ester carbonyl (C=O stretch ~1700 cm1^{-1}) and cyano (C≡N stretch ~2200 cm1^{-1}) .

Advanced Research Questions

Q. What crystallographic techniques are recommended for determining the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the 3D structure, including bond angles and torsion angles. ORTEP-3 visualization software can map thermal ellipsoids to assess positional disorder. For the benzofuran ring, Cremer-Pople puckering parameters quantify deviations from planarity, with amplitude (q) and phase angle (φ) calculated using atomic coordinates .

Q. How can researchers resolve conflicting data between spectroscopic results and computational modeling predictions?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. gas-phase DFT calculations). To reconcile these, compare experimental SCXRD bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* level). For example, crystallographic data may show a distorted cyanomethoxy group due to crystal packing, whereas DFT models assume isolated molecule geometry .

Q. What computational methods are suitable for predicting the reactivity of the cyanomethoxy substituent?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVDZ) evaluate the electron-withdrawing effect of the cyanomethoxy group on the benzofuran ring. Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the cyano group and the aromatic π-system .

Q. How should researchers characterize reaction intermediates during the synthesis of this compound?

  • Methodological Answer : Use in-situ monitoring techniques like LC-MS to track intermediates. For example, the bromination step may generate a 5-bromo intermediate, detectable via 79/81Br^{79/81}Br isotope patterns in HRMS. X-ray powder diffraction (XRPD) can identify crystalline intermediates, while 1H^1H-NMR kinetic studies assess reaction progress under varying temperatures .

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